molecular formula C7H6O4 B028275 3,4,5-Trihydroxybenzaldehyde CAS No. 13677-79-7

3,4,5-Trihydroxybenzaldehyde

Cat. No. B028275
CAS RN: 13677-79-7
M. Wt: 154.12 g/mol
InChI Key: RGZHEOWNTDJLAQ-UHFFFAOYSA-N
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Description

3,4,5-Trihydroxybenzaldehyde, also known as Gallaldehyde, is a chemical compound with the molecular formula C7H6O4 . It is a monohydrate and has an average mass of 172.135 Da .


Synthesis Analysis

The synthesis of 3,4,5-Trihydroxybenzaldehyde can be achieved from pyrogallol as a raw material . The reaction involves the addition of NaOH, which allows for the formation of 2,3,4-trihydroxybenzaldehyde . The product is then recrystallized to obtain the finished product .


Molecular Structure Analysis

The molecular structure of 3,4,5-Trihydroxybenzaldehyde consists of a benzene ring with three hydroxyl groups and one aldehyde group . The compound has a monoisotopic mass of 172.037170 Da .


Chemical Reactions Analysis

3,4,5-Trihydroxybenzaldehyde has been found to have an inhibitory effect on matrix metalloproteinase 9 . This involves the inhibition of gelatinolytic activity as well as the expression of MMP-9 in TNF-α induced HASMC .


Physical And Chemical Properties Analysis

3,4,5-Trihydroxybenzaldehyde is a solid at 20 degrees Celsius . It has a melting point of 218 degrees Celsius . The compound is soluble in DMSO and Methanol .

Scientific Research Applications

  • Obesity and Metabolic Disorders : A study by Kim et al. (2015) found that 2,4,6-Trihydroxybenzaldehyde effectively reduces high-fat diet-induced obesity in mice, suggesting its potential as a nutraceutical for preventing or treating obesity and related metabolic disorders (Kim et al., 2015).

  • Synthesis of Phenolate Anions : Chlorinated 3,4-dihydroxybenzaldehydes show distinct 17O NMR spectral characteristics in aqueous alkaline solutions, indicating their usefulness in synthesizing phenolate anions (Kolehmainen et al., 1995).

  • Medicine Production : Selective liquid-phase oxidation of 3,4,5-trimethoxytoluene to 3,4,5-trimethoxybenzaldehyde yields a 92% yield, making it a key intermediate for medicine production (Kitajima et al., 1988).

  • Antibiotic Activity : Reductive metalation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal is used in the synthesis of antibiotic stilbenes (Azzena et al., 2003).

  • Pharmaceutical Synthesis : The regioselective removal of the 4-methoxy group from 3,4,5-trimethoxybenzaldehyde derivatives allows for the substitution with various electrophiles, facilitating the synthesis of diverse pharmaceuticals (Azzena et al., 1992).

  • Optical Devices : The 3,4,5-trimethoxybenzaldehyde single crystal shows promising optical and mechanical properties for potential applications in optical devices (Jebin et al., 2019).

  • Biosensor Design : Electropolymerized films of 3,4-dihydroxybenzaldehyde on glassy carbon electrodes exhibit potential for efficient NADH oxidation, beneficial for biosensor designs (Pariente et al., 1994).

  • Chemotherapy Agent : 2,4,5-THBA shows significant cytotoxicity on human leukemia HL-60 cells, suggesting its potential as a chemopreventive or chemotherapy agent (Tseng et al., 2001).

  • Synthesis of Bioactive Compounds : Synthesis and characterization of new 4-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in non-aqueous solvents indicate potential applications in pharmaceuticals and nutraceuticals (Yüksek et al., 2005).

Safety And Hazards

3,4,5-Trihydroxybenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

3,4,5-trihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c8-3-4-1-5(9)7(11)6(10)2-4/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZHEOWNTDJLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159917
Record name 3,4,5-Trihydroxybenzaldehyde
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trihydroxybenzaldehyde

CAS RN

13677-79-7
Record name 3,4,5-Trihydroxybenzaldehyde
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Record name 3,4,5-Trihydroxybenzaldehyde
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Record name Gallaldehyde
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Record name 3,4,5-Trihydroxybenzaldehyde
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Record name 3,4,5-trihydroxybenzaldehyde
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Record name 3,4,5-TRIHYDROXYBENZALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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